tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Catalog No.
S6451107
CAS No.
1622919-66-7
M.F
C11H18N2O3
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]oc...

CAS Number

1622919-66-7

Product Name

tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

IUPAC Name

tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-5-8(13)9(14)12-6-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1

InChI Key

OXGZIGAYYGRTHO-SFYZADRCSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)NC2

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(=O)NC2

Tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound featuring a unique structure that includes a diazabicyclo framework. This compound is characterized by its molecular formula C11H18N2O3C_{11}H_{18}N_{2}O_{3} and a molecular weight of approximately 226.27 g/mol. It is recognized for its potential applications in medicinal chemistry and as a research compound due to its structural properties and biological activities.

Typical of ester compounds, including hydrolysis, transesterification, and reactions with nucleophiles. The presence of the carbonyl group makes it susceptible to nucleophilic attack, which can lead to the formation of different derivatives or the cleavage of the ester bond under acidic or basic conditions.

The synthesis of tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic reactions that may include:

  • Formation of the bicyclic framework: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of functional groups: The carboxylate and carbonyl groups are introduced through esterification and oxidation reactions.
  • Purification: The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate finds applications primarily in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its unique structural features.
  • Research: Utilized in studies investigating the biological effects of bicyclic compounds and their derivatives.

Several compounds share structural similarities with tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate149771-44-81.00Similar structure but different functional groups
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane113451-59-50.98Different bicyclic framework
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate134003-84-20.98Variation in stereochemistry
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate198989-07-00.98Structural variation affecting biological activity

The uniqueness of tert-butyl (1S,5R)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate lies in its specific stereochemistry and the presence of both a carbonyl and carboxylate group within a bicyclic system, which may enhance its biological interactions compared to similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

226.13174244 g/mol

Monoisotopic Mass

226.13174244 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-25-2023

Explore Compound Types